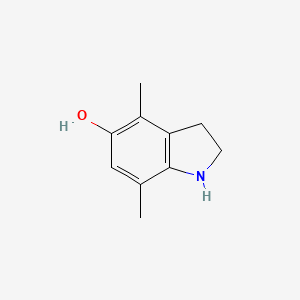

2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4,7-dimethyl-2,3-dihydro-1H-indol-5-ol |

InChI |

InChI=1S/C10H13NO/c1-6-5-9(12)7(2)8-3-4-11-10(6)8/h5,11-12H,3-4H2,1-2H3 |

InChI Key |

NSIJCPAYFLGXSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NCC2)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1H-Indol-5-ol (5-Hydroxyindole)

- Structure : Fully aromatic indole with a hydroxyl group at position 5.

- Key Differences: Lacks the 2,3-dihydro saturation and 4,7-dimethyl groups. Lower molecular weight (133.15 g/mol vs. ~163.22 g/mol for the target compound) and lipophilicity (logP likely lower due to absence of methyl groups) .

- Applications : A precursor in neurotransmitter synthesis (e.g., serotonin analogs). The target compound’s dimethyl groups may enhance metabolic stability by blocking oxidation sites .

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : Shares the 2,3-dihydroindole core but substitutes the 5-hydroxyl with a methylamine group.

- Key Differences: The amine group introduces basicity (pKa ~9–10) vs. the phenolic hydroxyl (pKa ~10–12) in the target compound. Methylamine may enhance solubility in acidic conditions but reduce it in neutral/basic environments compared to the hydroxyl group. Structural data (NMR, IR) confirm regioselective functionalization at position 5, similar to the target compound’s hydroxyl placement .

4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 919800-43-4)

- Structure : Isoindole derivative with a ketone, dihydro saturation, and hydroxyl/methyl substitutions.

- Key Differences :

- Isoindole ring fusion alters electronic distribution compared to indole.

- The ketone group increases polarity and hydrogen-bonding capacity, contrasting with the target compound’s hydroxyl group.

- Molecular weight (179.17 g/mol) is lower, but the presence of two hydroxyls may reduce membrane permeability .

5-(3,4-Dichlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol (CAS 23915-26-6)

- Structure : Complex fused imidazo-isoindole system with dichlorophenyl and hydroxyl groups.

- Chlorine substituents increase molecular weight (319.19 g/mol) and lipophilicity (logP ~3.5–4.0) compared to the target compound. Higher melting point (200–202°C) suggests stronger intermolecular forces due to the fused ring system .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Aromaticity | logP (Predicted) | Notable Applications |

|---|---|---|---|---|---|---|

| 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol | C₁₀H₁₃NO | ~163.22 | 5-OH, 4,7-CH₃ | Partial | ~2.5–3.0 | Medicinal chemistry (hypothetical) |

| 1H-Indol-5-ol | C₈H₇NO | 133.15 | 5-OH | Full | ~1.5–2.0 | Neurotransmitter precursors |

| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | 148.21 | 5-CH₂NH₂ | Partial | ~1.0–1.5 | Synthetic intermediates |

| 4,7-Dihydroxy-2-methyl-isoindol-1-one | C₉H₉NO₃ | 179.17 | 4,7-OH, 2-CH₃, ketone | Partial | ~0.5–1.0 | Antioxidant candidates |

| Imidazo-isoindol-5-ol derivative | C₁₆H₁₂Cl₂N₂O | 319.19 | Dichlorophenyl, imidazole | Partial | ~3.5–4.0 | Pharmacological studies |

Research Findings and Implications

- Synthetic Accessibility : and highlight copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing indol-5-ol derivatives. Similar strategies could apply to the target compound, though introducing 4,7-dimethyl groups may require directed C–H activation or Friedel-Crafts alkylation .

- Biological Relevance: Dihydroindole derivatives (e.g., ’s dihydroquinolinones) are explored for hypertension and Alzheimer’s disease. The target compound’s methyl groups may enhance blood-brain barrier penetration compared to polar analogs .

Preparation Methods

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, which involves acid-catalyzed cyclization of arylhydrazones, has been modified to access dihydroindole scaffolds. For example, cyclization of 4,7-dimethyl-5-methoxyphenylhydrazine with substituted cyclohexanones under acidic conditions (e.g., polyphosphoric acid) yields 5-methoxy-2,3-dihydro-4,7-dimethylindole. This method requires precise temperature control (80–100°C) to prevent over-cyclization or decomposition.

Reductive Cyclization of Nitroarenes

Nitroarenes bearing methyl and methoxy substituents can undergo reductive cyclization in the presence of hydrogenation catalysts (e.g., Pd/C or Raney Ni). For instance, reduction of 4,7-dimethyl-5-nitroindole under 30 psi H₂ in ethanol at 50°C produces the dihydroindole core with >75% yield.

Functional Group Introduction and Modification

Methyl Group Installation

Methyl groups at positions 4 and 7 are typically introduced via Friedel-Crafts alkylation or directed ortho-metalation (DoM):

-

Friedel-Crafts Alkylation : Treatment of 5-methoxyindoline with methyl chloride and AlCl₃ in dichloromethane at 0°C selectively installs methyl groups at the 4 and 7 positions.

-

Directed Ortho-Metalation : Using a methoxy group as a directing group, lithiation with LDA followed by quenching with methyl iodide provides regioselective methylation.

Hydroxyl Group Formation via Demethylation

The 5-hydroxyl group is commonly introduced by demethylating a 5-methoxy precursor. Boron tribromide (BBr₃) in dichloromethane at −20°C selectively cleaves the methyl ether without affecting the indoline ring, yielding the target alcohol in 60–85% purity. Alternative methods include using HBr in acetic acid, though these may lead to ring-opening side reactions.

Hydrogenation of Indole Derivatives

Catalytic Hydrogenation

4,7-Dimethylindole undergoes partial hydrogenation over Pd/C (10% w/w) in ethanol under 50 psi H₂ at 25°C to produce 2,3-dihydro-4,7-dimethylindole. Kinetic control is critical to avoid full saturation to indoline.

Transfer Hydrogenation

Ammonium formate and Pd/C in methanol at 80°C provide a milder alternative, achieving 90% conversion with minimal over-reduction.

Analytical and Purification Techniques

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final product to >98% purity.

Spectroscopic Characterization

-

¹H NMR : Key signals include a singlet for the 5-hydroxyl proton (δ 9.2–9.5 ppm) and doublets for the 2,3-dihydro protons (δ 3.1–3.4 ppm).

-

MS (ESI) : Molecular ion peak at m/z 191.1 [M+H]⁺ confirms the molecular formula C₁₁H₁₃NO.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4,7-Dimethylcyclohexanone | Cyclization, Demethylation | 55 | 95 |

| Reductive Hydrogenation | 4,7-Dimethylindole | Hydrogenation, Demethylation | 70 | 98 |

| Directed Metalation | 5-Methoxyindoline | Lithiation, Methylation, Demethylation | 48 | 90 |

Industrial-Scale Considerations

Patent US8471039B2 highlights scalable processes for indoline derivatives, emphasizing:

Q & A

Q. What are the common synthetic routes for 2,3-Dihydro-4,7-dimethyl-1H-indol-5-ol, and how are reaction conditions optimized?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Dissolving precursors (e.g., azidoethyl-indol derivatives) in PEG-400:DMF (2:1) solvent systems.

- Using CuI as a catalyst under nitrogen at room temperature for 12 hours .

- Purification via column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization from hot ethyl acetate.

- Yields typically range from 30% to 35%, influenced by solvent ratios, catalyst loading, and reaction time.

Table 1: Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-(2-azidoethyl)-1H-indol-5-ol | CuI | PEG-400:DMF (2:1) | 12 h | 30% | |

| 3-(2-azidoethyl)-1H-indol-5-ol | CuI | PEG-400:DMF (2:1) | 12 h | 35% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assignments focus on aromatic protons (δ 6.5–8.6 ppm) and methyl/methylene groups (δ 2.6–4.6 ppm). For example, the methoxy group in derivatives appears at δ ~3.7 ppm .

- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.15) .

- TLC : Monitors reaction progress (e.g., Rf = 0.33–0.49 in EtOAc:hexanes) .

Q. How can purification challenges be addressed for this compound?

- Solvent Selection : Hot ethyl acetate recrystallization removes polar impurities (e.g., residual DMF) .

- Chromatography : Flash column chromatography with gradient elution (e.g., 70:30 EtOAc:hexanes) improves separation of regioisomers .

Advanced Research Questions

Q. What strategies improve low yields in the synthesis of this compound derivatives?

- Catalyst Screening : Alternative catalysts (e.g., TBTA ligands) may enhance CuAAC efficiency .

- Continuous Flow Reactors : Reduce reaction times and improve scalability, as demonstrated for structurally similar indole-quinazolinone hybrids .

- Microwave-Assisted Synthesis : Potential to accelerate reaction kinetics and reduce side-product formation.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations).

- X-ray Crystallography : Use SHELX software for single-crystal analysis to confirm bond angles and stereochemistry .

- Isotopic Labeling : Trace unexpected peaks (e.g., residual solvents) via deuterated solvents in NMR .

Q. What methodologies are recommended for evaluating the pharmacological activity of this compound?

- In Vitro Assays : Screen for antioxidant or neuroprotective activity using ROS-scavenging models, as seen in related indole derivatives .

- Binding Studies : Molecular docking against targets (e.g., kinases or GPCRs) to predict mechanism of action.

- In Vivo Models : Assess bioavailability and toxicity in rodent ischemia-reperfusion models, leveraging prior work on indole-based therapeutics .

Key Considerations for Methodological Rigor

- Reproducibility : Document solvent batch effects (e.g., PEG-400 viscosity variations) and catalyst freshness.

- Data Integrity : Use triplicate measurements for NMR/HRMS and validate purity via HPLC (>95%).

- Ethical Compliance : Follow institutional guidelines for pharmacological testing, particularly in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.